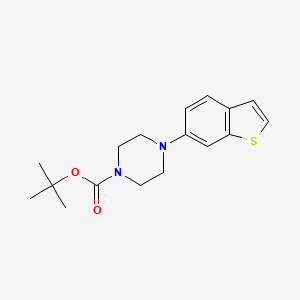

4-Boc-1-(6-benzothienyl)piperazine

Description

4-Boc-1-(6-benzothienyl)piperazine is a piperazine derivative featuring a benzothienyl substituent at the 1-position and a tert-butoxycarbonyl (Boc) protecting group at the 4-position. The Boc group enhances steric protection, improves solubility, and directs regioselectivity during synthetic modifications . This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of heat shock protein 90 (Hsp90) inhibitors and adenosine receptor ligands . Its structural uniqueness lies in the benzothienyl moiety, which confers aromatic bulk and electronic effects, and the Boc group, which modulates physicochemical properties and metabolic stability.

Properties

Molecular Formula |

C17H22N2O2S |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

tert-butyl 4-(1-benzothiophen-6-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C17H22N2O2S/c1-17(2,3)21-16(20)19-9-7-18(8-10-19)14-5-4-13-6-11-22-15(13)12-14/h4-6,11-12H,7-10H2,1-3H3 |

InChI Key |

XUFIOCRUMYAVCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Boc-1-(6-benzothienyl)piperazine typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving diamine derivatives and sulfonium salts.

Introduction of the Benzothienyl Group: The benzothienyl group is introduced via coupling reactions, such as Buchwald-Hartwig amination, where the piperazine ring is reacted with aryl halides.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes to enhance yield, purity, and cost-effectiveness. These methods often include solvent-free reactions and the use of environmentally friendly reagents .

Chemical Reactions Analysis

Types of Reactions: 4-Boc-1-(6-benzothienyl)piperazine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzothienyl group.

Coupling Reactions: It can undergo Buchwald-Hartwig coupling reactions with aryl halides to form amine derivatives.

Common Reagents and Conditions:

Buchwald-Hartwig Amination: This reaction typically involves the use of palladium catalysts, bases such as potassium phosphate, and solvents like dimethyl sulfoxide.

Major Products:

Aryl Piperazine Derivatives: These are the primary products formed from coupling reactions involving this compound.

Scientific Research Applications

4-Boc-1-(5-benzothienyl)piperazine is a synthetic organic compound with a molecular weight of approximately 286.37 g/mol. It features a piperazine ring substituted with a benzothienyl group and a tert-butyloxycarbonyl (Boc) protecting group. The presence of the benzothienyl moiety suggests potential applications in medicinal chemistry, particularly in developing pharmaceuticals targeting central nervous system disorders or other therapeutic areas.

Biological Activity

The biological activity of 4-Boc-1-(5-benzothienyl)piperazine is largely influenced by its structural components. Piperazine derivatives are known for various pharmacological effects.

Synthesis

The synthesis of 4-Boc-1-(5-benzothienyl)piperazine typically involves several steps that allow for the efficient production of this compound while maintaining its desired chemical properties.

Potential Applications

4-Boc-1-(5-benzothienyl)piperazine has potential applications in various fields. Interaction studies involving 4-Boc-1-(5-benzothienyl)piperazine typically focus on its binding affinity to various receptors. 4-Boc-1-(5-benzothienyl)piperazine's uniqueness lies in its combination of the benzothienyl moiety and the Boc protection, which enhances stability and reactivity compared to other piperazines. This specific structural arrangement may lead to unique interactions within biological systems, making it a valuable candidate for further research and development in pharmaceuticals.

Piperazines in Drug Development

The piperazine moiety is often found in drugs or bioactive molecules due to its different possible roles . Approved drugs containing piperazine include:

- Infigratinib: a fibroblast growth factor receptor inhibitor used in the treatment of cholangiocarcinoma .

- Entrectinib: an ALK, ROS1, and Trk kinase inhibitor used in the treatment of metastatic non-small cell lung cancer .

- Avatrombopag: a thrombopoietin receptor agonist used in the treatment of thrombocytopenia .

- Netupitant and Fosnetupitant: NK1 receptor antagonists used in combination with palosetron for the treatment of nausea and vomiting in patients undergoing cancer chemotherapy .

- Venetoclax: a Bcl-2 blocker used in the treatment of chronic lymphocytic leukemia in patients with a specific chromosomal abnormality .

- Brexpiprazole: used in the treatment of schizophrenia and major depressive disorder .

- Nintedanib: a receptor and non-receptor tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis .

- Abemaciclib: a Cyclin-Dependent Kinase 4/6 inhibitor used in the treatment of metastatic breast cancer .

- Gilteritinib: an FMS-like tyrosine kinase 3 inhibitor used in the treatment of Acute Myeloid Leukemia .

- Brigatinib: an anaplastic lymphoma kinase/epidermal growth factor receptor inhibitor used in the treatment of non-small cell lung cancer .

- Maralixibat: an ileal bile acid transporter inhibitor used in the treatment of cholestatic pruritus associated with Alagille syndrome .

- Mitapivat: a pyruvate kinase activator used in the treatment of hemolytic anemia in pyruvate kinase deficiency .

Mechanism of Action

The mechanism of action of 4-Boc-1-(6-benzothienyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzothienyl group may enhance the compound’s binding affinity to these targets, while the Boc protection ensures stability during synthetic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine vs. Piperidine Scaffolds

- Binding Affinity : Piperazine analogs (e.g., compound 3 in , Ki = 58 nM for hA2AAR) show significantly higher receptor affinity than piperidine analogs (Ki = 594 nM) due to improved hydrogen-bonding and conformational flexibility .

- Substituent Effects :

- Benzyl/Phenyl Groups : Compounds with benzyl (e.g., 3) or phenyl (e.g., 2) substituents retain high affinity, whereas para-substituted phenyl groups (e.g., OCH2CH2OCH3 in compound 9) reduce activity by 10-fold .

- Ethylamine Chains : Derivatives like compound 8 (Ki = 8 nM) demonstrate enhanced selectivity and potency, highlighting the role of flexible side chains in receptor interaction .

Positional Isomerism

- Antimalarial Activity: Moving the piperazine moiety from the 7-position to the 6-position on a quinolone core (e.g., compounds 8af–8ai) reduced activity by >90%, emphasizing the criticality of substitution position .

Benzothienyl vs. Benzothiazole/Pyridyl Groups

- Hsp90 Inhibition : Benzothiazole-linked piperazines (e.g., compound 3 in ) exhibit moderate solubility (Rf = 0.16) and stability, whereas benzothienyl analogs may offer enhanced π-π stacking due to sulfur’s electronic effects .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

- 4-Boc-1-(6-Benzothienyl)Piperazine : The Boc group increases lipophilicity (ClogD ~2.5 estimated), improving membrane permeability but reducing aqueous solubility compared to unprotected analogs .

- Piperazine Amides : Compounds with polar substituents (e.g., hydroxyl or methoxy groups) exhibit superior solubility (SwissADME: high GI permeability) but lower metabolic stability .

Metabolic Stability

- Boc Protection: The Boc group shields the piperazine nitrogen from oxidative metabolism (e.g., N-dealkylation), a common liability in fluoroquinolones .

- Unprotected Piperazines: Derivatives like 1-phenylpiperazine are rapidly oxidized by MnO2, leading to dealkylation and hydroxylation .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 4-Boc-1-(6-benzothienyl)piperazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. Microwave-assisted heating (e.g., 280°C) can enhance reaction efficiency, as seen in analogous piperazine derivatives, while solvent choice (e.g., DMSO or CH₂Cl₂) and catalysts (e.g., carbodiimides) critically impact yield . Purification often employs recrystallization or HPLC, with spectral data (NMR, IR) confirming structural integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : Raman microspectroscopy (20 mW laser power, 128–256 scans) effectively differentiates piperazine isomers by resolving peak positions and intensities . NMR (¹H/¹³C) and HPLC are standard for verifying purity and structural features, while mass spectrometry confirms molecular weight . Elemental analysis validates stoichiometry in intermediates .

Q. How does the Boc (tert-butoxycarbonyl) group influence the compound’s chemical properties during synthesis?

- Methodological Answer : The Boc group enhances stability by protecting the piperazine nitrogen from undesired side reactions. However, its steric bulk may reduce reactivity in subsequent derivatization steps, necessitating optimized deprotection conditions (e.g., acidic hydrolysis) . Comparative studies with unprotected analogs reveal improved solubility in organic solvents .

Advanced Research Questions

Q. What strategies can mitigate the trade-off between reduced toxicity and diminished biological activity in modified piperazine derivatives?

- Methodological Answer : Structural modifications, such as beta-cyclodextrin inclusion complexes, lower toxicity but may reduce activity due to steric hindrance . Balancing this requires iterative SAR studies: introducing electron-withdrawing substituents (e.g., halogens) on the benzothienyl moiety can enhance receptor affinity without increasing toxicity . In vivo models (e.g., infiltration anesthesia assays) validate efficacy-toxicity ratios .

Q. How can computational methods predict the binding affinity of this compound derivatives to serotonin receptors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with 5-HT₁A/5-HT₂A receptors. Key parameters include ligand-receptor binding energy and π-π stacking with aromatic residues . QSAR models trained on arylpiperazine datasets identify substituents (e.g., methoxy or bromo groups) that optimize affinity . Experimental validation via radioligand displacement assays confirms predictions .

Q. What experimental approaches resolve contradictions in pharmacological data across studies on piperazine-based compounds?

- Methodological Answer : Discrepancies in activity data (e.g., antiplatelet vs. anesthetic effects) arise from variations in assay conditions (e.g., cell lines, dosing). Standardized protocols (e.g., ISO-compliant toxicity testing) and meta-analyses of structural analogs clarify structure-activity trends . Multivariate analysis (PCA/LDA) of spectral or pharmacological datasets identifies confounding variables (e.g., isomer purity) .

Q. How can regioselective functionalization of this compound be achieved for targeted drug design?

- Methodological Answer : Ru-catalyzed visible-light photoredox reactions enable regioselective alkylation at specific positions (e.g., α-amino vs. α-amide sites). For example, 4-Boc-1-(2-trifluoromethylphenyl)piperazine derivatives achieve 41:1 regioselectivity under blue light irradiation . Stoichiometric control of coupling partners (e.g., 1,1-bis(phenylsulfonyl)ethylene) further refines selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.